3-Iodo-piperidine-1-carboxylic acid benzyl ester 3-Iodo-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464177
InChI: InChI=1S/C13H16INO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
SMILES: C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)I
Molecular Formula: C13H16INO2
Molecular Weight: 345.18 g/mol

3-Iodo-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13464177

Molecular Formula: C13H16INO2

Molecular Weight: 345.18 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C13H16INO2
Molecular Weight 345.18 g/mol
IUPAC Name benzyl 3-iodopiperidine-1-carboxylate
Standard InChI InChI=1S/C13H16INO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Standard InChI Key AEWKGKKUTPDGLB-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)I
Canonical SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)I

Introduction

Chemical Structure and Properties

Molecular Structure

The compound consists of:

  • Piperidine ring: A six-membered saturated ring with one nitrogen atom.

  • Iodine substituent: At the 3-position, enhancing electrophilicity and reactivity.

  • Benzyl ester: A carboxylic acid esterified with a benzyl group, improving solubility and stability .

PropertyValueSource
Molecular formulaC₁₃H₁₆INO₂
Molecular weight345.18 g/mol
CAS Number1353944-49-6
Density~1.6 g/cm³ (estimated)
Boiling point405.9°C (estimated)

Stereochemistry

The compound exists in (R) and (S) enantiomeric forms, differing in spatial arrangement. Stereochemistry significantly influences biological interactions and pharmacological activity.

Synthesis Methods

Key Synthetic Steps

Synthesis typically involves:

  • Esterification: Reaction of piperidine-1-carboxylic acid with benzyl alcohol under acidic or coupling conditions .

  • Iodination: Introduction of iodine via electrophilic substitution or nucleophilic displacement .

StepReagents/ConditionsYieldReference
EsterificationSOCl₂, benzyl alcohol, DCM~80%
IodinationI₂, HIO₃, or NIS60–70%

Reaction Optimization

  • Solvent: Dichloromethane (DCM) or toluene for esterification .

  • Catalysts: Quaternary ammonium salts or Lewis acids (e.g., BF₃) for improved selectivity .

Reactivity and Functionalization

Key Reactions

The compound undergoes reactions at both the iodine and ester moieties:

Reaction TypeReagentsProductApplication
Nucleophilic substitutionAmines, thiols3-Amino/thio-piperidine derivativesSynthesis of bioactive analogues
HydrolysisNaOH, HCl3-Iodo-piperidine-1-carboxylic acidIntermediate for prodrugs
ReductionLiAlH₄, H₂/Pd3-Iodo-piperidine alcoholAlkylating agents

Mechanistic Insights

  • Ester hydrolysis: Acid/base-catalyzed cleavage of the ester group, yielding the carboxylic acid .

  • Iodine replacement: SN2 reactions with nucleophiles (e.g., amines) proceed via backside attack .

Pharmacological and Biological Applications

Biological Activity

The compound serves as a precursor to bioactive molecules:

  • Anticancer agents: Iodinated piperidines inhibit kinases or disrupt microtubule dynamics .

  • Serotonin reuptake inhibitors (SRIs): Benzyl esters enhance binding to SERT (serotonin transporter) .

ApplicationMechanismEfficacyReference
AntimicrobialDisruption of bacterial membranesModerate activity
SERT targetingCompetitive inhibitionKᵢ < 10 nM (analogues)

Structure-Activity Relationships (SAR)

  • Iodine vs. bromine: Iodine enhances lipophilicity and binding affinity .

  • Ester vs. methyl groups: Benzyl esters improve metabolic stability compared to methyl esters .

Comparative Analysis with Analogues

CompoundSubstituentsKey DifferenceApplication
3-Bromo-piperidine-1-carboxylic acid benzyl esterBromine at 3-positionLower electrophilicity than iodineLess reactive intermediates
1-Benzylpiperidine-3-carboxylic acidBenzyl at 1-position, no iodineNo halogen for cross-couplingLimited functionalization
3-Iodo-piperidine-1-carboxylic acid methyl esterMethyl esterReduced solubility/stabilityShorter half-life in vivo

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